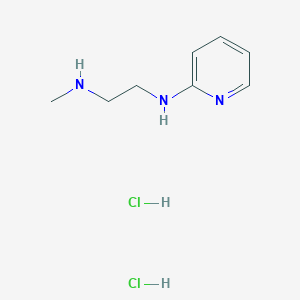![molecular formula C6H9IO B3249412 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 1935986-52-9](/img/structure/B3249412.png)
1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane
Übersicht
Beschreibung
1-(Iodomethyl)-2-oxabicyclo[211]hexane is a bicyclic compound characterized by its unique structure, which includes an iodomethyl group and an oxabicyclohexane ring
Wirkmechanismus
Target of Action
The primary targets of 1-(Iodomethyl)-2-oxabicyclo[21It’s known that 1,2-disubstituted bicyclo[211]hexanes have been incorporated into the structure of fungicides such as boscalid (BASF), bixafen (Bayer CS), and fluxapyroxad (BASF) . These fungicides target the succinate dehydrogenase enzyme in fungi, inhibiting their energy production and growth .
Mode of Action
The exact mode of action of 1-(Iodomethyl)-2-oxabicyclo[21The compound is likely to interact with its targets (such as the succinate dehydrogenase enzyme in fungi) in a manner similar to its parent compounds, leading to inhibition of the target’s function .
Biochemical Pathways
The biochemical pathways affected by 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane are likely related to its antifungal activity. By inhibiting the succinate dehydrogenase enzyme, it disrupts the citric acid cycle (also known as the Krebs cycle), a crucial metabolic pathway for energy production in fungi . This disruption leads to a decrease in ATP production, affecting various downstream processes and ultimately leading to the death of the fungi .
Result of Action
The result of the action of this compound is the inhibition of fungal growth due to the disruption of energy production . This makes it a potent antifungal agent, particularly when incorporated into the structure of fungicides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane typically involves photochemical reactions. One common method is the [2+2] cycloaddition of alkenes with dioxenones, which can be initiated by ultraviolet light. This reaction forms the bicyclo[2.1.1]hexane core, which can then be functionalized with an iodomethyl group through subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical [2+2] cycloaddition process. This requires specialized equipment to handle the ultraviolet light and ensure consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to modify the bicyclic ring system or the iodomethyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a hydroxymethyl or carbonyl derivative .
Wissenschaftliche Forschungsanwendungen
1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentanes: These compounds share a similar bicyclic structure but differ in the size and arrangement of the rings.
Bicyclo[2.2.0]hexanes: These compounds have a different ring fusion pattern, leading to distinct chemical properties.
Uniqueness
1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane is unique due to the presence of the iodomethyl group and the oxabicyclohexane ring. This combination imparts specific reactivity and stability, making it valuable for various applications in research and industry .
Eigenschaften
IUPAC Name |
1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IO/c7-4-6-1-5(2-6)3-8-6/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEMXCZSPLYNSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(OC2)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1935986-52-9 | |
| Record name | 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![rac-(2R,3S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3249334.png)
![6-Methylthieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B3249346.png)

![1H-Pyrido[3,4-d][1,3]oxazin-2(4H)-one](/img/structure/B3249357.png)





![2-Azaspiro[3.3]heptan-1-one](/img/structure/B3249423.png)

![2-(5-Aminoimidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B3249438.png)
